molecular formula C8H10ClNO2 B14702336 Ethyl pyridine-2-carboxylate;hydrochloride CAS No. 14174-88-0

Ethyl pyridine-2-carboxylate;hydrochloride

Cat. No.: B14702336
CAS No.: 14174-88-0
M. Wt: 187.62 g/mol
InChI Key: BDUXJBSAGHJZLY-UHFFFAOYSA-N
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Description

Ethyl pyridine-2-carboxylate;hydrochloride, also known as ethyl 2-picolinate hydrochloride, is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl pyridine-2-carboxylate;hydrochloride can be synthesized through the esterification of pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The resulting ethyl pyridine-2-carboxylate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification followed by crystallization to purify the product. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: It can be reduced to form ethyl pyridine-2-carboxylate.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: Ethyl pyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl pyridine-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary widely based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

    Methyl pyridine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl pyridine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

14174-88-0

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h3-6H,2H2,1H3;1H

InChI Key

BDUXJBSAGHJZLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=N1.Cl

Origin of Product

United States

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